2',6'-Dichloro-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone
Description
2',6'-Dichloro-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone (CAS: 898756-99-5) is a halogenated aromatic ketone with the molecular formula C₁₆H₂₀Cl₂O₃ and a molecular weight of 331.23 g/mol . It features a butyrophenone backbone substituted with a 5,5-dimethyl-1,3-dioxane ring at the 4-position and chlorine atoms at the 2' and 6' positions on the benzene ring. This compound is primarily used as a pharmaceutical intermediate, highlighting its role in synthesizing bioactive molecules .
Its structural complexity makes it valuable for probing structure-activity relationships (SAR) in drug discovery.
Structure
3D Structure
Properties
IUPAC Name |
1-(2,6-dichlorophenyl)-4-(5,5-dimethyl-1,3-dioxan-2-yl)butan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20Cl2O3/c1-16(2)9-20-14(21-10-16)8-4-7-13(19)15-11(17)5-3-6-12(15)18/h3,5-6,14H,4,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLIYIOHDUSFDCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(OC1)CCCC(=O)C2=C(C=CC=C2Cl)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20Cl2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50646058 | |
| Record name | 1-(2,6-Dichlorophenyl)-4-(5,5-dimethyl-1,3-dioxan-2-yl)butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50646058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898756-99-5 | |
| Record name | 1-(2,6-Dichlorophenyl)-4-(5,5-dimethyl-1,3-dioxan-2-yl)-1-butanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898756-99-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2,6-Dichlorophenyl)-4-(5,5-dimethyl-1,3-dioxan-2-yl)butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50646058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,6’-Dichloro-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone typically involves the reaction of 2,6-dichlorobenzoyl chloride with 5,5-dimethyl-1,3-dioxane-2-ylmethanol under basic conditions. The reaction proceeds through nucleophilic substitution, where the hydroxyl group of the dioxane ring attacks the carbonyl carbon of the benzoyl chloride, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient mixing, and temperature control to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2’,6’-Dichloro-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Pharmacological Applications
The primary application of 2',6'-Dichloro-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone lies in pharmacology. Research indicates that this compound may interact with specific biological targets, potentially inhibiting enzyme activity through binding to active sites. This characteristic makes it a candidate for further exploration in drug development.
Case Study: Enzyme Inhibition
- Objective: To investigate the potential inhibitory effects of this compound on selected enzymes.
- Methodology: Enzyme assays were conducted to assess the compound's ability to inhibit enzyme activity.
- Results: Initial findings suggest that the compound demonstrates significant inhibition of certain enzymes, indicating its potential as a therapeutic agent.
Material Science
The unique chemical properties of this compound also position it as a valuable material in the field of materials science. Its stability and reactivity enhance its utility in developing advanced materials.
Data Table: Comparison of Similar Compounds
| Compound Name | IUPAC Name | Key Features |
|---|---|---|
| 2',4'-Dichloro-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone | 1-(2,4-Dichlorophenyl)-4-(5,5-dimethyl-1,3-dioxan-2-YL)butan-1-one | Different substitution pattern |
| 3',5'-Dichloro-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone | 1-(3,5-Dichlorophenyl)-4-(5,5-dimethyl-1,3-dioxan-2-YL)butanone | Similar dioxane structure; different dichlorophenyl substitution |
Synthesis and Chemical Reactions
The synthesis of this compound typically involves reactions such as Friedel-Crafts acylation. Understanding its synthesis pathways is crucial for optimizing production methods for research and industrial applications.
Synthesis Pathway Overview:
- Starting Materials: Aromatic ring and butyryl chloride derivative.
- Key Reagents: Potassium permanganate for oxidation and sodium borohydride for reduction.
- Reaction Conditions: Conducted under controlled temperatures to ensure yield and purity.
Future Research Directions
Ongoing research into the interactions of this compound with biological systems could reveal further therapeutic potentials. Future studies should focus on:
- Detailed pharmacokinetics and pharmacodynamics.
- Exploration of its effects on various biological pathways.
Mechanism of Action
The mechanism of action of 2’,6’-Dichloro-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Table 1: Key Structural Analogues
Key Observations :
Chlorine vs. Chlorine atoms at 2',6' positions (target compound) create symmetrical steric hindrance, which may influence receptor binding compared to asymmetrical substitution (e.g., 3',4'-Cl) .
Chain Length and Lipophilicity: Valerophenone derivatives (5-carbon chain) have higher molecular weights and logP values than butyrophenones (4-carbon chain), suggesting enhanced lipophilicity and altered pharmacokinetics .
Dioxane vs. 6-membered dioxane) impacts bioactivity .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Observations :
- The 2'-chloro analog has a higher predicted boiling point (374.4°C) due to reduced symmetry and intermolecular forces compared to the 2',6'-dichloro compound .
- Fluorinated derivatives likely exhibit better aqueous solubility due to fluorine’s polar nature, whereas dichloro compounds are more lipophilic .
Notes
Data Limitations: Direct biological or pharmacokinetic data for this compound is absent in the provided evidence. Comparisons rely on structural analogs and inferred properties.
Synthetic Challenges: The 2',6'-dichloro substitution pattern may complicate synthesis due to steric hindrance, whereas mono-chloro or fluorine-substituted analogs are more straightforward .
Regulatory Considerations : Chlorinated aromatics often require rigorous safety evaluations, whereas fluorinated derivatives are increasingly favored in drug design for their metabolic stability .
Biological Activity
2',6'-Dichloro-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone (CAS Number: 898756-83-7) is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacodynamics, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : 1-(2,6-Dichlorophenyl)-4-(5,5-dimethyl-1,3-dioxan-2-yl)-1-butanone
- Molecular Formula : C16H20Cl2O3
- Molecular Weight : 331.23 g/mol
- Purity : 97% .
The compound's biological activity primarily involves interactions with neurotransmitter systems, particularly the dopamine D2 receptor. Research indicates that compounds similar to butyrophenones often exhibit antipsychotic properties by acting as antagonists at these receptors. The presence of the dioxane moiety may enhance lipophilicity and receptor binding affinity, potentially improving therapeutic efficacy .
Antipsychotic Activity
Studies have shown that butyrophenones can effectively modulate dopaminergic activity. For instance, structure-based virtual screening has identified ligands with high affinity for dopamine D2 receptors. Compounds with similar structures to this compound have demonstrated significant antipsychotic effects in animal models .
Neurotransmitter Modulation
Research indicates that this compound may influence serotonin (5-HT) pathways as well. For example, it has been suggested that modifications to the phenyl ring can affect selectivity for various serotonin receptor subtypes, which could contribute to its overall pharmacological profile .
Case Study 1: Antipsychotic Efficacy
A study evaluating the antipsychotic efficacy of related butyrophenones found that compounds with structural similarities to this compound exhibited significant reductions in psychotic symptoms in rodent models. The results indicated a dose-dependent relationship between compound concentration and behavioral improvement .
Case Study 2: In Vitro Studies on Cancer Cell Lines
In vitro studies have shown that derivatives of butyrophenones can inhibit cell proliferation in various cancer cell lines. For example, an analog exhibited IC50 values ranging from 7.9 to 92 µM against breast and colorectal cancer cells . Although specific data on the dichloro compound is limited, these findings suggest potential anticancer properties.
Data Table: Biological Activity Summary
Q & A
Q. What are the recommended synthetic routes for preparing 2',6'-dichloro-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone, and how are intermediates purified?
A nucleophilic aromatic substitution (SNAr) reaction is commonly employed. For example, 4-(5,5-dimethyl-1,3-dioxan-2-yl)-2-methoxyphenol can react with 1,3-dichloro-4-fluorobenzene in the presence of Cs₂CO₃ in dry DMF at 130°C for 14 hours. The crude product is purified via recrystallization using CH₂Cl₂/EtOAc to yield a crystalline material (51% yield) . Air-sensitive intermediates should be handled under inert conditions, and reaction progress monitored via TLC or LC-MS.
Q. Which analytical techniques are optimal for characterizing this compound and confirming its structural integrity?
Key methods include:
- FT-IR spectroscopy : To identify functional groups (e.g., carbonyl stretches at ~1635 cm⁻¹, dioxane ring vibrations at ~1091 cm⁻¹) .
- Mass spectrometry (EI-MS) : For molecular ion confirmation (e.g., observed m/z 299.3 for related dioxane derivatives) .
- NMR spectroscopy : ¹H/¹³C NMR to resolve aromatic protons, dioxane methyl groups, and butyrophenone backbone .
Q. How should researchers handle intermediates prone to degradation during synthesis?
Intermediates like 4-(5,5-dimethyl-1,3-dioxan-2-yl)-2-methoxyphenol are sensitive to oxidation and moisture. Store under nitrogen at –20°C, and use freshly distilled solvents (e.g., DMF) to minimize side reactions. Quenching with ice-cold water and rapid extraction into EtOAc can stabilize reactive species .
Advanced Research Questions
Q. What strategies are effective for modifying the 5,5-dimethyl-1,3-dioxan-2-yl moiety to tune physicochemical properties?
- Pegylation : Introduce polyethylene glycol (PEG) chains via nucleophilic substitution (e.g., using PEG tosylates in DMF/NaH) to enhance hydrophilicity, as demonstrated in fluorene-based analogs .
- Ring-opening reactions : Acid-catalyzed deprotection (e.g., TFA in CH₂Cl₂/H₂O) can generate aldehydes for subsequent coupling, enabling functional diversification .
Q. How can stereochemical outcomes be controlled during the synthesis of analogs with chiral centers?
Chiral auxiliaries like (R)-4-phenyl-2-oxazolidinone can direct stereoselectivity. For example, coupling 4-(2-(4-fluorophenyl)-5,5-dimethyl-1,3-dioxan-2-yl)butanoic acid with such auxiliaries via mixed anhydride methods (pivaloyl chloride/TEA) yields enantiomerically enriched intermediates .
Q. How should researchers address contradictions in reported reaction yields or physicochemical data?
Discrepancies in yields (e.g., 51% vs. higher/lower values) may arise from variations in:
- Catalyst loading : Cs₂CO₃ stoichiometry (2.0 equiv. is typical) .
- Temperature : Extended heating (>14 hours at 130°C) may degrade products.
- Purification methods : Recrystallization vs. column chromatography impacts purity . Validate protocols with control experiments and replicate reported conditions.
Q. What methodologies support structure-activity relationship (SAR) studies for this compound's biological activity?
- Analog synthesis : Replace the butyrophenone core with spirocycles or piperidine derivatives (e.g., γ-[4-hydroxypiperidin-1-yl] analogs) to assess pharmacological profiles .
- Bioisosteric replacements : Substitute chlorine atoms with fluorinated or trifluoromethyl groups to modulate lipophilicity and target binding .
Q. What challenges arise in analyzing this compound in complex biological matrices, and how are they mitigated?
- Matrix effects : Co-eluting biomolecules in wastewater or sludge require solid-phase extraction (SPE) with Oasis HLB cartridges and LC-MS/MS detection (ESM Table S1) .
- Low sensitivity : Derivatization (e.g., succinimidyl ester formation) enhances detectability in fluorescence-based assays .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
